methyl N-(3-bromophenyl)glycinate
Overview
Description
Methyl N-(3-bromophenyl)glycinate is a chemical compound used in scientific research. It has a CAS Number of 126689-75-6 and a molecular weight of 244.09 . The IUPAC name for this compound is methyl (3-bromoanilino)acetate .
Molecular Structure Analysis
The molecular structure of methyl N-(3-bromophenyl)glycinate is represented by the linear formula C9H10BRNO2 . More detailed structural information may be obtained through techniques such as X-ray diffraction analysis.Physical And Chemical Properties Analysis
Methyl N-(3-bromophenyl)glycinate is a solid . More detailed physical and chemical properties may be obtained through laboratory analysis.Scientific Research Applications
Synthesis of Menthol Glycinates
- Scientific Field: Organic Chemistry
- Summary of Application: Methyl N-(3-bromophenyl)glycinate is used in the synthesis of menthol glycinates, a new class of potential cooling agents . These compounds are prepared in two synthetic steps, starting from bromoacetyl bromide and (−)-menthol .
- Methods of Application: The resulting brominated menthol ester readily undergoes substitution reactions with NH3 and 1° or 2° amines to provide menthol glycinates . For most of the prepared compounds, the two-step synthetic procedure requires no aqueous phase extractions .
- Results or Outcomes: The synthesized menthol glycinates have potential as cooling agents .
Solid-Phase Synthesis of Methyl N-(pyrimidin-2-yl)glycinate
- Scientific Field: Medicinal Chemistry
- Summary of Application: Methyl N-(3-bromophenyl)glycinate is used in the solid-phase synthesis of Methyl N-(pyrimidin-2-yl)glycinate . This compound can be formally considered as a 2-alkylaminopyrimidine .
- Results or Outcomes: The synthesized Methyl N-(pyrimidin-2-yl)glycinate is an important synthetical precursor and building block in combinatorial chemistry .
properties
IUPAC Name |
methyl 2-(3-bromoanilino)acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c1-13-9(12)6-11-8-4-2-3-7(10)5-8/h2-5,11H,6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNUPNFJZQXITID-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNC1=CC(=CC=C1)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Bromophenyl)glycine methyl ester |
Synthesis routes and methods
Procedure details
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